Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base catalyst and is conducted under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of thiophene derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
- Butyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Uniqueness
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and bioactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Biological Activity
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H19NO3S, with a molecular weight of approximately 305.4 g/mol. The compound features a thiophene ring, an amino group, and an ethoxyphenyl substituent, which may contribute to its biological activity by interacting with various biomolecules.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. This compound has shown potential against various pathogens, possibly due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Case Study: Antimicrobial Efficacy
A study on similar thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . While specific data on this compound is limited, its structural similarities suggest comparable efficacy.
Anticancer Activity
The anticancer potential of thiophene derivatives has been a subject of extensive research. For instance, derivatives have shown inhibition of growth in various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The mechanism often involves apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
A review of related compounds highlights the importance of substituents on the thiophene ring in enhancing biological activity. For example, the introduction of electron-withdrawing groups can significantly increase cytotoxic effects against cancer cells .
Compound | Cell Line | EC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 10.28 | |
Compound B | A549 | 0.877 | |
This compound | N/A | N/A | Hypothetical based on SAR |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature may allow it to integrate into microbial membranes, leading to cell lysis.
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells .
Properties
IUPAC Name |
propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-9-20-16(18)14-13(10-21-15(14)17)11-5-7-12(8-6-11)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOPKRLKGEXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.